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molecular formula C8H6N2O B1310079 1,6-naphthyridin-5(6H)-one CAS No. 23616-31-1

1,6-naphthyridin-5(6H)-one

Cat. No. B1310079
M. Wt: 146.15 g/mol
InChI Key: WTYLPQUOPMMOQW-UHFFFAOYSA-N
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Patent
US07750151B2

Procedure details

Reaction Scheme V illustrates the preparation of 1,6-naphthyridin-5(6H)-one compounds. In the initial condensation of N-Boc-protected 2-chloro-4-amino-nicotinaldehyde with the (substituted phenyl)benzyl ketone (V-1) in the presence of an alkoxide, such as, sodium methoxide, there is obtained directly the 1,6-naphthyridine (V-2) substituted at the 5-position with the alkoxide group. Acid catalyzed hydrolysis readily converts the 1,6-naphthyridine to the requisite 1,6-naphthyridin-5(6H)-one aldehyde functionality (V-3) and this material can undergo reductive amination with a diverse array of amines to give the 1,6-naphthyridin-5(6H)-one compounds (V-6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,6-naphthyridin-5(6H)-one aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CN=CC=2)C=CC=1.[N:11]1[C:20]2[CH:19]=[CH:18][NH:17][C:16](=[O:21])[C:15]=2[CH:14]=[CH:13][C:12]=1C=O>>[N:11]1[C:20]2[CH:19]=[CH:18][NH:17][C:16](=[O:21])[C:15]=2[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CN=CC=C12
Step Two
Name
1,6-naphthyridin-5(6H)-one aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=2C(NC=CC12)=O)C=O
Step Three
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrolysis

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2C(NC=CC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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